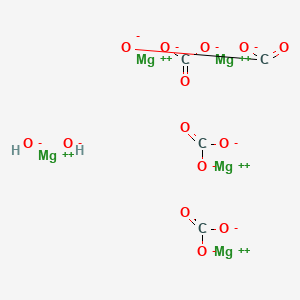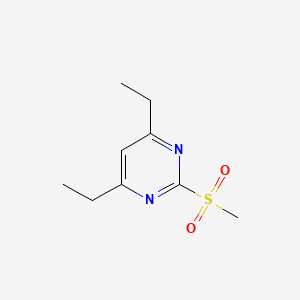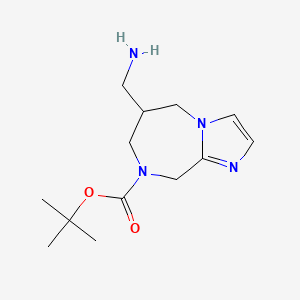![molecular formula C10H8N4O B13108833 4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. These structures are known for their significant biological and pharmacological activities. Benzimidazole is a well-known pharmacophore in medicinal chemistry, while oxadiazole rings are often found in compounds with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
化学反応の分析
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function. These interactions lead to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring also show diverse biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole is unique due to the combination of benzimidazole and oxadiazole rings in a single molecule. This structural feature enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
特性
分子式 |
C10H8N4O |
|---|---|
分子量 |
200.20 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethyl)oxadiazole |
InChI |
InChI=1S/C10H8N4O/c1-2-4-9-8(3-1)11-10(12-9)5-7-6-15-14-13-7/h1-4,6H,5H2,(H,11,12) |
InChIキー |
ATLRBOSEHZZNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)





![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)


